

High-Performance Liquid Chromatography (HPLC) method for Ethyl homovanillate

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Compound of Interest		
Compound Name:	Ethyl homovanillate	
Cat. No.:	B1330015	Get Quote

An optimized High-Performance Liquid Chromatography (HPLC) method for the quantification of **Ethyl homovanillate** has been established and validated. This application note provides a comprehensive overview of the method, including the chromatographic conditions, sample preparation protocols, and validation data. The described method is suitable for the accurate and precise determination of **Ethyl homovanillate** in various sample matrices, catering to the needs of researchers, scientists, and drug development professionals.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of **Ethyl homovanillate** is presented in the table below. A reversed-phase C18 column is utilized with an isocratic mobile phase, ensuring robust and reproducible separation.



Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30°C
Detector	UV-Vis Diode Array Detector (DAD)
Detection Wavelength	280 nm
Run Time	10 minutes

Method Validation Summary

The developed HPLC method was validated according to the International Council on Harmonisation (ICH) guidelines.[1] The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are summarized in the following table.

Validation Parameter	Result
Linearity (R²)	> 0.999
Linear Range	1 - 200 μg/mL
Accuracy (% Recovery)	98.5% - 101.2%
Precision (% RSD)	< 2%
Limit of Detection (LOD)	0.25 μg/mL
Limit of Quantification (LOQ)	0.75 μg/mL
Retention Time	Approximately 5.2 minutes



Experimental Protocols

Detailed methodologies for the preparation of solutions and the analytical procedure are provided below.

Apparatus and Materials

- High-Performance Liquid Chromatography (HPLC) system
- Analytical balance
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Pipettes
- Syringes and 0.45 μm syringe filters
- HPLC vials

Reagents and Standards

- Ethyl homovanillate reference standard (97% purity or higher)
- Acetonitrile (HPLC grade)
- Phosphoric acid (analytical grade)
- Water (HPLC grade)[2]
- Methanol (HPLC grade)

Preparation of Solutions

Mobile Phase Preparation (Acetonitrile: 0.1% Phosphoric Acid in Water, 40:60, v/v):

- To prepare the 0.1% phosphoric acid in water, add 1 mL of concentrated phosphoric acid to 1
 L of HPLC-grade water and mix thoroughly.
- Measure 600 mL of 0.1% phosphoric acid in water and 400 mL of acetonitrile.



- Combine the two solutions in a suitable container and mix well.
- Degas the mobile phase using sonication or vacuum filtration before use.

Standard Stock Solution (1000 µg/mL):

- Accurately weigh 25 mg of Ethyl homovanillate reference standard.
- Transfer the standard to a 25 mL volumetric flask.
- Dissolve and dilute to volume with methanol. Mix until completely dissolved.

Working Standard Solutions:

 Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μg/mL to 200 μg/mL.

Sample Preparation

The sample preparation procedure is crucial for obtaining accurate and reproducible results.[3] [4]

- Solid Samples:
 - Accurately weigh a known amount of the homogenized sample.
 - Extract the sample with a suitable volume of methanol using sonication for 15 minutes.
 - Centrifuge the extract at 4000 rpm for 10 minutes.
 - Collect the supernatant and filter it through a 0.45 μm syringe filter into an HPLC vial.
- Liquid Samples:
 - Dilute the liquid sample with the mobile phase to a concentration within the linear range of the method.
 - Filter the diluted sample through a 0.45 μm syringe filter into an HPLC vial.



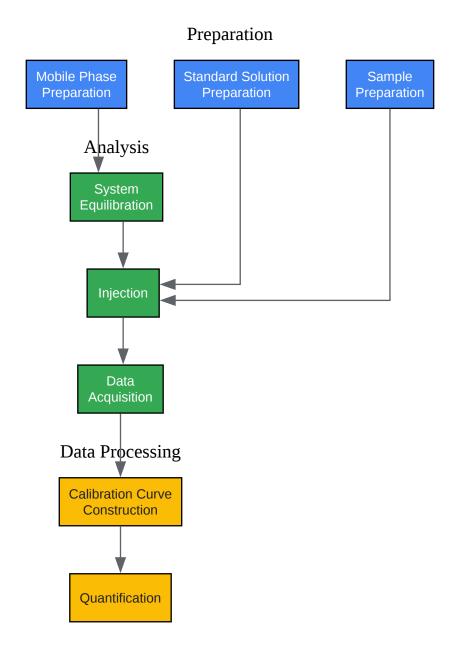
Analytical Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject 10 μL of each standard solution and sample solution into the HPLC system.
- Acquire the chromatograms and record the peak areas.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of **Ethyl homovanillate** in the samples by interpolating their peak areas from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC method development and validation process.







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